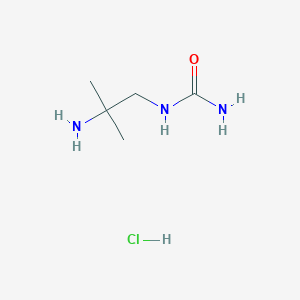
Acide 5-(2-chloroacétyl)thiophène-3-carboxylique
Vue d'ensemble
Description
5-(2-Chloroacetyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C7H5ClO3S and its molecular weight is 204.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chloroacetyl)thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chloroacetyl)thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Acide 5-(2-chloroacétyl)thiophène-3-carboxylique: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé sert d'outil biochimique pour sonder les interactions et la dynamique des protéines grâce à son groupe acétyle réactif, qui peut être utilisé pour modifier les résidus cystéine sur les protéines .
Chimie médicinale
En chimie médicinale, ce dérivé du thiophène est précieux pour la synthèse de nouveaux composés présentant des effets thérapeutiques potentiels. Sa structure est propice à la création d'inhibiteurs de petites molécules qui peuvent moduler la fonction des protéines, ce qui est crucial dans le développement de nouveaux médicaments .
Science des matériaux
Le composé trouve des applications dans la science des matériaux, en particulier dans la synthèse de nouveaux monomères pour la production de polymères. Sa capacité à subir diverses réactions chimiques en fait un matériau de départ polyvalent pour créer des polymères présentant des propriétés spécifiques, telles que la conductivité ou la biodégradabilité .
Chimie industrielle
This compound: est utilisé en chimie industrielle comme précurseur pour la synthèse de colorants, de pigments et d'autres composés à base de thiophène. Sa réactivité chimique permet la production de matériaux ayant des propriétés de couleur et de stabilité souhaitées .
Science de l'environnement
Les dérivés de ce composé sont explorés pour leur utilisation potentielle en science de l'environnement, comme dans le développement de capteurs de détection des polluants. Les propriétés électroniques du cycle thiophène le rendent approprié pour la création de systèmes de détection sensibles et sélectifs .
Chimie analytique
En chimie analytique, l'this compound peut être utilisé pour développer de nouvelles méthodes analytiques de détection et de quantification des composés. Sa structure unique peut être exploitée pour créer des normes et des réactifs pour la chromatographie et la spectroscopie .
Biochimie
Le composé est également important en biochimie pour l'étude des mécanismes enzymatiques et de la spécificité du substrat. Il peut agir comme un inhibiteur ou un analogue de substrat pour sonder les sites actifs des enzymes, fournissant des informations sur leurs fonctions catalytiques .
Synthèse de semi-conducteurs organiques
Enfin, il est essentiel dans la synthèse de semi-conducteurs organiques. Le noyau thiophène est un composant essentiel dans la structure de nombreux matériaux électroniques organiques en raison de ses excellentes propriétés de transport de charge .
Propriétés
IUPAC Name |
5-(2-chloroacetyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3S/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLBUVOIYMNXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)



![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)




![1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1521487.png)

![4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1521491.png)

![1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521494.png)
